Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
The synthesis of Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .
Chemical Reactions Analysis
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Scientific Research Applications
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting central nervous system disorders, such as anxiety and depression.
Biological Research: It is used in studies investigating the role of piperazine derivatives in modulating neurotransmitter systems, including serotonin, noradrenaline, and dopamine pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with various neurotransmitter receptors in the brain. It has been shown to bind to serotonin (5-HT1A), noradrenaline (α1B), and dopamine (D2) receptors, modulating their activity and leading to anxiolytic and antidepressant effects . The compound’s effects are mediated through the serotonergic, noradrenergic, and dopaminergic pathways .
Comparison with Similar Compounds
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Buspirone: A well-known anxiolytic drug that also targets serotonin receptors.
Venlafaxine: An antidepressant that affects both serotonin and noradrenaline pathways.
Aripiprazole: An antipsychotic that modulates dopamine and serotonin receptors.
The uniqueness of this compound lies in its specific substitution pattern on the benzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C16H22N2O5 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-4-23-16(20)18-7-5-17(6-8-18)15(19)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
XSPSBDXFPXFEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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